BenchChemオンラインストアへようこそ!

5-Phenyl-2-pentenal

Flavor chemistry Structure-odor relationships Sensory science

5-Phenyl-2-pentenal (CAS 33046-84-3; (2E)-isomer CAS 112087-56-6) is a C11H12O phenyl-substituted α,β-unsaturated aldehyde with a molecular weight of 160.22 g/mol. It belongs to the phenylpentenal class, in which the phenyl ring is separated from the α,β-unsaturated aldehyde moiety by a two-methylene spacer, yielding a non-conjugated aromatic system—this structural motif distinguishes it from the fully conjugated cinnamaldehyde (3-phenyl-2-propenal) and from the 2-phenyl-2-alkenal subclass.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B13619596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-2-pentenal
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC=CC=O
InChIInChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1-4,6-8,10H,5,9H2/b6-2+
InChIKeyDCEMFJJXTBOOAO-QHHAFSJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-2-pentenal for Flavor & Fragrance Procurement: Compound Identity, Class, and Core Specifications


5-Phenyl-2-pentenal (CAS 33046-84-3; (2E)-isomer CAS 112087-56-6) is a C11H12O phenyl-substituted α,β-unsaturated aldehyde with a molecular weight of 160.22 g/mol . It belongs to the phenylpentenal class, in which the phenyl ring is separated from the α,β-unsaturated aldehyde moiety by a two-methylene spacer, yielding a non-conjugated aromatic system—this structural motif distinguishes it from the fully conjugated cinnamaldehyde (3-phenyl-2-propenal) and from the 2-phenyl-2-alkenal subclass [1]. The compound is employed as a flavoring and fragrance agent valued for its composite green-citrus-cinnamon organoleptic profile, with a reported taste threshold of 1 ppm in aqueous media [2].

Why Cinnamaldehyde or Other Phenylpentenal Isomers Cannot Replace 5-Phenyl-2-pentenal in Formulations


Within the phenylpentenal isomer family, small changes in double-bond position or phenyl attachment point produce qualitatively distinct flavor and aroma profiles that cannot be interconverted through formulation adjustments [1]. Cinnamaldehyde—the most commercially prevalent phenylalkenal—delivers a pungent, spicy, cinnamon-dominant character but lacks the green-cutgrass and citrus (lemon/lime) top-notes intrinsic to 5-phenyl-2-pentenal [2]. Conversely, the positional isomer 4-phenyl-2-pentenal skews toward chocolate-cocoa and cuminic notes that are absent in the 5-phenyl-2-pentenal profile [1]. These sensorially non-overlapping profiles mean that substituting one phenylpentenal for another fundamentally alters the organoleptic identity of the finished product, making compound-specific procurement essential for target flavor or fragrance reproduction.

Quantitative Head-to-Head Evidence: Where 5-Phenyl-2-pentenal Outperforms or Functionally Diverges from Closest Analogs


Taste Profile Differentiation: 5-Phenyl-2-pentenal vs. Its Three Closest Phenylpentenal Isomers at Controlled Concentrations

In direct head-to-head organoleptic evaluation conducted under identical conditions and reported within a single patent specification, 5-phenyl-2-pentenal was distinguished from its three closest phenylpentenal isomers by a unique cinnamon-bark-with-grapefruit taste character at 2 ppm, evolving to a green–floral–watermelon-rind profile at 10 ppm, with a 1 ppm taste threshold [1]. By contrast, 4-phenyl-2-pentenal produced sweet chocolate-like and milk-chocolate notes at 1–2 ppm (threshold 1 ppm); 5-phenyl-4-pentenal yielded a fruity-grapefruit note at 2 ppm (threshold 1 ppm); and 4-phenyl-4-pentenal exhibited walnut-kernel/pumpkinseed character at 0.5 ppm with a threshold of 0.1 ppm [1].

Flavor chemistry Structure-odor relationships Sensory science

Aroma Profile Divergence: 5-Phenyl-2-pentenal vs. Cinnamaldehyde—Green-Citrus Complexity vs. Monochromatic Cinnamon Pungency

5-Phenyl-2-pentenal exhibits a multi-faceted aroma described as 'green, cutgrass, linseed, cinnamon, sweet aromatic, citrus, lemon and lime-like' with a light rosy character at 1 ppm [1]. Cinnamaldehyde (3-phenyl-2-propenal), the dominant commercial phenylalkenal, is characterized in authoritative references as possessing a 'pungent, cinnamon-like' odor with spicy warmth but lacking green, citrus, or rosy facets [2]. The structural basis for this divergence is the non-conjugated phenyl ring in 5-phenyl-2-pentenal (two methylene units separating phenyl from the enal system), versus the fully conjugated styryl system of cinnamaldehyde, which alters both receptor binding and volatility [3].

Fragrance formulation Aroma chemicals Sensory differentiation

Regulatory Classification Advantage: 5-Phenyl-2-pentenal Is Structurally Excluded from the EFSA FGE.216 Genotoxicity-Concern Subgroup

EFSA Flavouring Group Evaluation 216 (FGE.216, revised through FGE.216Rev2) specifically addresses five α,β-unsaturated 2-phenyl-2-alkenals—all bearing the phenyl substituent directly at the C2 position of the alkenal chain: 2-phenylcrotonaldehyde [FL-no: 05.062], 5-methyl-2-phenylhex-2-enal [FL-no: 05.099], 4-methyl-2-phenylpent-2-enal [FL-no: 05.100], 2-phenylpent-2-enal [FL-no: 05.175], and 2-phenyl-4-methyl-2-hexenal [FL-no: 05.222] [1]. For these substances, the EFSA Panel identified a potential aneugenicity concern (in vitro micronucleus induction) that could not be ruled out in vivo, triggering use-level restrictions [1]. 5-Phenyl-2-pentenal, with its phenyl group at the C5 position rather than C2, falls structurally outside this regulatory subgroup, meaning it is not subject to the same genotoxicity concern or the associated pending use restrictions [1].

Regulatory science Flavor safety Genotoxicity assessment

Concentration-Dependent Taste Evolution: 5-Phenyl-2-pentenal Exhibits Dosage-Driven Profile Shifting Not Observed with Cinnamaldehyde

5-Phenyl-2-pentenal demonstrates a pronounced concentration-dependent taste evolution: at 1 ppm it contributes a light rosy aroma; at 2 ppm the primary taste becomes sweet cinnamon bark with a grapefruit nuance; at 10 ppm it shifts to a green-dominant primary flavor with floral watermelon-rind secondary notes [1]. Cinnamaldehyde, by contrast, exhibits a relatively stable cinnamon-spicy profile across its typical use range (9–4,900 ppm in food applications), with its primary variable being pungency intensity rather than qualitative character change [2]. This dosage-dependent qualitative shifting enables formulators to achieve distinct flavor outcomes from a single compound simply by adjusting use level.

Flavor modulation Dose-response sensory Product development

Acetal Prodrug Strategy: 5-Phenyl-2-pentenal Acetals Enable Controlled-Release Flavor Delivery Unavailable with Free Cinnamaldehyde

The IFF patent family (US 3,862,340; US 4,031,140; US 4,036,886) explicitly describes that lower alkyl and lower alkylene acetals of 5-phenyl-2-pentenal serve as stable, odorless-to-low-odor precursors that hydrolyze in situ under mildly acidic aqueous conditions to regenerate the free, aroma-active aldehyde [1]. This acetal prodrug strategy is specifically contrasted with cinnamaldehyde acetals, which Arctander noted are 'unstable under mildly acid conditions' and 'find little if any use in flavor compositions'—and with cinnamaldehyde dimethyl acetal, described as 'practically colorless and carries little or no odor similarly to the aldehyde,' indicating poor hydrolytic release characteristics [2]. The 5-phenyl-2-pentenal acetal approach thus provides a formulation-stable delivery vehicle for prolonged shelf-life dry blends, powdered beverages, and heat-processed foods where free aldehyde volatility or premature reaction would compromise performance.

Flavor precursor technology Controlled release Formulation stability

High-Value Application Scenarios Where 5-Phenyl-2-pentenal's Differentiated Profile Justifies Targeted Procurement


Citrus-Cinnamon Hybrid Flavor Formulations for Beverages and Confectionery

5-Phenyl-2-pentenal is uniquely suited for flavor formulations requiring simultaneous cinnamon warmth and citrus (lemon/lime/grapefruit) brightness in a single molecule [1]. At 2 ppm, it delivers a sweet cinnamon-bark taste with grapefruit undertones, making it an efficient building block for spiced-citrus beverage profiles, citrus-infused baked goods, and confectionery where cinnamaldehyde would provide only monochromatic cinnamon pungency without the citrus dimension [1].

Green-Floral Fragrance Accords Requiring a Non-Conjugated Phenylalkenal Backbone

The green, cutgrass, linseed, and light rosy aroma character of 5-phenyl-2-pentenal at low concentrations (1 ppm) enables its use in fine fragrance and personal care formulations where a natural green-floral opening is desired without the spicy harshness of cinnamaldehyde [1]. Its non-conjugated structure results in a softer, more diffusive odor profile compared to the sharper, more pungent character of conjugated phenylalkenals [2].

Controlled-Release Flavor Systems Using Acetal Precursor Technology

The diethyl, dimethyl, and ethylene acetals of 5-phenyl-2-pentenal function as stable, low-odor precursors that regenerate the active free aldehyde upon hydrolysis in mildly acidic food matrices [3]. This enables their incorporation into dry-blend beverage powders, instant soup mixes, and heat-processed snack seasonings where free aldehyde volatility or premature Maillard-type reactions would otherwise degrade flavor impact during shelf storage [3]. This precursor strategy is explicitly contrasted in the patent literature with cinnamaldehyde acetals, which lack adequate stability for similar applications [3].

Structure-Odor Relationship Research on Phenylalkenal Sensory Chemistry

5-Phenyl-2-pentenal occupies a critical position in the structure-odor relationship matrix of phenyl-substituted unsaturated aldehydes. The systematic comparison of its organoleptic properties against its positional isomers (4-phenyl-2-pentenal, 5-phenyl-4-pentenal, 4-phenyl-4-pentenal) and against conjugated analogs (cinnamaldehyde, 2-phenyl-2-alkenals) provides a well-documented dataset for academic and industrial research programs investigating how phenyl-ring position relative to the enal moiety governs odor quality, threshold, and receptor activation [1][2].

Quote Request

Request a Quote for 5-Phenyl-2-pentenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.